molecular formula C12H19N B14668390 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- CAS No. 51265-35-1

1H-Indole, 1-butyl-4,5,6,7-tetrahydro-

Cat. No.: B14668390
CAS No.: 51265-35-1
M. Wt: 177.29 g/mol
InChI Key: CSDGEKORHIDYSF-UHFFFAOYSA-N
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Description

1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is a partially saturated indole derivative featuring a butyl substituent at the 1-position and a tetrahydro ring system (4,5,6,7-tetrahydro). This structure reduces aromaticity compared to fully aromatic indoles, altering its electronic properties and reactivity. A novel three-component synthesis method involving cyclic ketones, arylamines, and benzoylmethylene malonates has been developed, utilizing cooperative enamine-acid (Brønsted and metal Lewis acid) catalysis. This approach yields high product efficiency (up to 92%) and broad substrate compatibility .

Properties

CAS No.

51265-35-1

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-butyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C12H19N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h8,10H,2-7,9H2,1H3

InChI Key

CSDGEKORHIDYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- typically involves multicomponent reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Povarov cyclization, which uses molecular iodine and visible light to induce the reaction between N-aryl glycine esters and indoles .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium or rhodium complexes .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole, 1-butyl-4,5,6,7-tetrahydro- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. The nitrogen atom in the indole ring plays a crucial role in its pharmacological activity, making it a versatile compound in drug design .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table highlights structural differences among 1-butyl-4,5,6,7-tetrahydro-1H-indole and related compounds:

Compound Name Core Structure Substituent(s) Molecular Formula Molar Mass (g/mol)
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- Tetrahydroindole 1-butyl C₁₂H₁₉N 177.29
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole Tetrahydroisoindole 1-methyl C₉H₁₃N 135.21
5-Acetyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine Thiazolo-pyridine 5-acetyl, 2-amine C₈H₁₁N₃OS 197.26
1H-Indole (parent compound) Aromatic indole None C₈H₇N 117.15

Key Observations :

  • The butyl group in the primary compound enhances lipophilicity compared to methyl or acetyl substituents, influencing solubility and membrane permeability.
  • The tetrahydroisoindole () differs in ring connectivity (isoindole vs. indole), leading to distinct electronic and steric profiles .

Pharmaceutical Relevance

  • 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- : Serves as a precursor for drug candidates targeting central nervous system disorders. Its synthetic versatility supports rapid derivatization .
  • 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole: Potential applications in catalysis or as a ligand in coordination chemistry due to its rigid isoindole core .

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